Cetrorelix is a synthetic peptide that acts as an antagonist of gonadotropin-releasing hormone. It is primarily used to prevent premature surges of luteinizing hormone in women undergoing assisted reproductive technologies. This compound is marketed under the brand name Cetrotide and plays a crucial role in fertility treatments by inhibiting ovulation until the appropriate time for egg retrieval.
Cetrorelix is classified as a gonadotropin-releasing hormone receptor antagonist. It belongs to the broader category of fertility agents and is specifically utilized in reproductive medicine to manage hormonal levels during ovarian stimulation protocols. The chemical formula for cetrorelix is with a molecular weight of approximately 1431.038 g/mol .
The synthesis of cetrorelix involves a complex, multi-step process, typically comprising around 26 steps to ensure the purity and efficacy of the final product. The synthesis begins with the assembly of amino acids, which are linked together through peptide bonds. Key intermediates are monitored at critical stages to maintain quality control.
The final product, cetrorelix acetate, is lyophilized into a powder form for reconstitution before administration. The formulation includes mannitol as an excipient, which helps achieve isotonicity when reconstituted with water for injection . High-performance liquid chromatography (HPLC) is employed for purification, ensuring that potential impurities are minimized.
Cetrorelix is characterized by its linear decapeptide structure, which includes both L- and D-amino acids. The specific sequence contributes to its ability to bind effectively to gonadotropin-releasing hormone receptors. The IUPAC name for cetrorelix is:
Acetyl-D-3-(2′-naphtyl)-alanine-D-4-chlorophenylalanine-D-3-(3′-pyridyl)-alanine-L-serine-L-tyrosine-D-citrulline-L-leucine-L-arginine
The structural data can be represented as follows:
Cetrorelix functions primarily through reversible binding to gonadotropin-releasing hormone receptors in the pituitary gland, thereby inhibiting the secretion of luteinizing hormone and follicle-stimulating hormone. This action prevents premature ovulation during fertility treatments, allowing for controlled timing of ovulation induction.
The synthesis reactions involve various coupling reactions between amino acids, followed by protective group manipulations and final deprotection steps to yield the active peptide .
The mechanism of action of cetrorelix involves its competitive antagonism at gonadotropin-releasing hormone receptors. By binding to these receptors, cetrorelix blocks the action of natural gonadotropin-releasing hormone, leading to decreased secretion of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.
This inhibition effectively suppresses the physiological processes that lead to ovulation, making it particularly useful in assisted reproductive technologies where precise control over hormonal levels is critical .
Cetrorelix exhibits several notable physical and chemical properties:
Predicted properties include:
Cetrorelix has significant applications in reproductive medicine:
Additionally, research into cetrorelix's potential applications extends beyond fertility treatments, exploring its effects on various hormonal disorders and its utility in other therapeutic areas involving hormonal regulation .
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2